3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and fluorophenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-fluoroaniline, followed by cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often involve the use of catalysts, such as transition metals, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium tert-butoxide. Reaction conditions typically involve moderate to high temperatures (50-150°C) and solvents such as ethanol, DMSO, or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the core pyrazolo[1,5-a]pyrimidine structure but exhibit different chemical and biological properties.
Scientific Research Applications
3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with a fused bicyclic structure, known for their wide range of applications in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar core structure but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorophenyl and fluorophenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
Molecular Formula |
C21H16ClFN4O |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H16ClFN4O/c1-12-18(21(28)25-17-9-7-16(23)8-10-17)11-27-20(24-12)19(13(2)26-27)14-3-5-15(22)6-4-14/h3-11H,1-2H3,(H,25,28) |
InChI Key |
JUNWINHZYQAFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1C(=O)NC3=CC=C(C=C3)F)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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